molecular formula C15H22N2O2 B11111662 3-methyl-N-[3-(morpholin-4-yl)propyl]benzamide

3-methyl-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B11111662
M. Wt: 262.35 g/mol
InChI Key: SJSIBMXUJPWQCX-UHFFFAOYSA-N
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Description

3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 3-morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 3-methylbenzoic acid with 3-morpholinopropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis by promoting oxidative couplings .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methyl group and a 3-morpholinopropyl group makes it a versatile compound for various applications, distinguishing it from other benzamides.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-methyl-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C15H22N2O2/c1-13-4-2-5-14(12-13)15(18)16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12H,3,6-11H2,1H3,(H,16,18)

InChI Key

SJSIBMXUJPWQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCOCC2

Origin of Product

United States

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